Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate
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Overview
Description
Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Formation of the Enone Moiety: This can be accomplished through aldol condensation or other carbon-carbon bond-forming reactions.
Final Coupling: The final step involves coupling the pyrrolidine and chlorophenyl intermediates with the enone moiety under controlled conditions, often using a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with altered functional groups.
Scientific Research Applications
Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Biological Studies: Investigating its effects on biological systems and potential therapeutic benefits.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-4-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate
- Methyl (E)-4-[[1-(4-bromophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate
- Methyl (E)-4-[[1-(4-methylphenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate
Uniqueness
Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-22-16(21)7-6-15(20)18-10-12-8-9-19(11-12)14-4-2-13(17)3-5-14/h2-7,12H,8-11H2,1H3,(H,18,20)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZMXOEIXXWNU-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCC1CCN(C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCC1CCN(C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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